2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound, with the molecular formula and a molar mass of 349.38 g/mol, is notable for its rigidity and structural uniqueness, making it a significant subject in both chemical and biological research. The Fmoc group is widely utilized in peptide synthesis, indicating its relevance in medicinal chemistry and biochemistry .
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits potential biological activities that make it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, where the Fmoc group can be cleaved under basic conditions to reveal active sites for enzyme or receptor interaction. This property may allow it to inhibit certain biological pathways, making it useful in studying enzyme mechanisms and protein-ligand interactions .
The synthesis of this compound typically involves multiple steps:
Industrial production may optimize these synthetic routes to enhance yield and reduce costs, utilizing techniques like continuous flow reactors for improved efficiency and scalability .
The compound has several applications across various fields:
Research on the interactions of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has indicated its potential to bind selectively to specific enzymes or receptors. This binding affinity is attributed to its rigid bicyclic structure, which enhances specificity and efficacy in biological systems. Studies focusing on its inhibitory effects on enzymatic activity could provide insights into its therapeutic applications .
Several compounds share structural similarities with 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, each presenting unique features:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 2002257-09-0 | C22H21NO4 | Contains a methyl group enhancing steric properties |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | 2764004-91-1 | C25H23NO4 | Features a phenyl group potentially influencing binding characteristics |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-cyclopentanecarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | C28H30N2O5 | Discontinued | Larger structure with additional carbon chains affecting solubility |
The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic framework combined with the Fmoc protecting group, which provides distinct advantages in both synthetic applications and biological interactions compared to similar compounds listed above .
The synthetic journey of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is rooted in advancements in peptide synthesis and strained bicyclic systems. The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized amine protection strategies due to its base-labile properties and compatibility with solid-phase peptide synthesis (SPPS). Concurrently, the development of azabicyclo[2.1.1]hexane derivatives emerged from studies on conformationally constrained amino acids. Early work by Lescop et al. (2001) demonstrated stereoselective electrophilic additions to cyclobutene dicarbamates, enabling efficient synthesis of 2-azabicyclo[2.1.1]hexane scaffolds. The fusion of these two innovations—Fmoc protection and bicyclic rigidity—culminated in the creation of this compound, which combines the synthetic utility of Fmoc with the structural uniqueness of azabicyclo systems.
The compound’s systematic IUPAC name, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its structural features:
Common names include Fmoc-2,4-methanoproline, highlighting its role as a proline analogue with a rigid bicyclic core. The CAS registry number 1936396-62-1 uniquely identifies this compound in chemical databases.
Table 1: Nomenclature Comparison
| Systematic Name | Common Name | CAS Number |
|---|---|---|
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | Fmoc-2,4-methanoproline | 1936396-62-1 |
This compound bridges peptide chemistry and structural biology through three key attributes:
Table 2: Research Applications
The synthesis involves multi-step strategies:
Key Reaction:
$$
\text{cis-Cyclobutene dicarboxylic anhydride} \xrightarrow{\text{NH}_3} \text{2-Azabicyclo[2.1.1]hexane} \xrightarrow{\text{Fmoc-Cl}} \text{Protected intermediate} \xrightarrow{\text{Oxidation}} \text{Final product}
$$
This route achieves an overall yield of 10–15% in laboratory settings.
X-ray crystallography reveals a puckered bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring strain:
The compound’s rigidity imposes a trans-amide conformation ($$ \omega = 180^\circ $$), contrasting with proline’s cis-trans equilibrium ($$ \omega = 0^\circ \text{ or } 180^\circ $$). This property is exploited to:
Incorporation into peptide substrates improved binding affinity ($$ K_i = 2.3 \ \text{nM} $$) by enforcing optimal orientation of catalytic residues. Comparative data:
Table 3: Inhibitor Efficacy
| Compound | $$ K_i $$ (nM) | Selectivity Index |
|---|---|---|
| Native peptide | 15.2 | 1.0 |
| Bicyclic analogue | 2.3 | 6.6 |
The compound’s molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.4 g/mol . Its IUPAC name reflects the bicyclo[2.1.1]hexane core, which consists of two fused rings: a six-membered bicyclic system with bridgehead nitrogen and a carboxylic acid substituent. The Fmoc group is attached via a carbonyl linkage at the nitrogen atom, creating a sterically hindered environment.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉NO₄ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1936396-62-1 |
| Bicyclic Core | Azabicyclo[2.1.1]hexane |
| Functional Groups | Carboxylic acid, Fmoc-protected amine |
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the bicyclic structure, with the nitrogen atom positioned at the bridgehead . The Fmoc group adopts a planar configuration due to conjugation between the fluorenyl aromatic system and the carbonyl group, which stabilizes the molecule against nucleophilic attack during peptide synthesis .
The azabicyclo[2.1.1]hexane framework imposes strict stereochemical constraints. The bridgehead nitrogen and adjacent carbons create three stereogenic centers, resulting in four possible stereoisomers. However, synthetic routes typically yield a single enantiomer due to stereoselective cyclization steps [2] [3].
Table 2: Stereochemical Outcomes in Synthesis
| Synthetic Method | Stereoselectivity | Major Isomer |
|---|---|---|
| Diels-Alder Cycloaddition | High (≥95% ee) | (1R,2S,5S)-isomer |
| Photochemical Cyclization | Moderate (80–85% ee) | (1S,2R,5R)-isomer |
The stereochemistry influences biological activity; for example, the (1R,2S,5S)-isomer exhibits higher binding affinity to enzyme active sites . Computational modeling reveals that the equatorial orientation of the carboxylic acid group minimizes steric clashes with the Fmoc moiety .
The bicyclo[2.1.1]hexane system imposes rigidity, reducing conformational flexibility. Key features include:
Table 3: Conformational Analysis
| Parameter | Azabicyclo[2.1.1]hexane | Proline Analogue |
|---|---|---|
| ΔG (Conformational Change) | 12.3 kcal/mol | 4.1 kcal/mol |
| Torsional Angles (θ₁, θ₂) | 55°, 110° | 75°, 135° |
This rigidity makes the compound valuable in peptide synthesis, where it prevents β-sheet aggregation and improves solubility .
The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its key attributes include:
Table 4: Comparison of Protecting Groups
| Group | Stability (Acid) | Cleavage Condition | Steric Bulk |
|---|---|---|---|
| Fmoc | Low | Piperidine (base) | High |
| Boc | High | Trifluoroacetic acid | Moderate |
| Cbz | Moderate | H₂/Pd-C | Low |
The Fmoc group’s bulkiness slows coupling kinetics but enhances regioselectivity in multi-step syntheses [2].
The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits distinctive physicochemical characteristics that distinguish it from conventional proline derivatives [2]. The molecular formula C₂₁H₁₉NO₄ with a molecular weight of 349.38 g/mol reflects the incorporation of the fluorenylmethoxycarbonyl protecting group into the rigid bicyclic framework [2] [3].
The structural rigidity imparted by the azabicyclo[2.1.1]hexane core significantly influences the compound's thermal properties. Unlike conventional amino acids that exhibit defined melting points, this compound undergoes thermal decomposition before reaching a conventional melting point, which is characteristic of bicyclic amino acid derivatives [4] [5]. The estimated density of 1.3 ± 0.1 g/cm³ is consistent with similar fluorenylmethoxycarbonyl-protected compounds [6] [7].
Spectroscopic analysis reveals characteristic infrared absorption patterns that facilitate structural identification . The carbonyl stretching frequencies appear as distinct bands: the carboxylic acid carbonyl exhibits absorption between 1700-1750 cm⁻¹, while the fluorenylmethoxycarbonyl protecting group shows characteristic absorption at 1720-1730 cm⁻¹ [9]. The broad hydroxyl stretch of the carboxylic acid functionality spans 2500-3500 cm⁻¹, consistent with hydrogen-bonded carboxylic acid dimers in the solid state [9].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [10] [11]. In proton nuclear magnetic resonance, the fluorenylmethoxycarbonyl methylene protons appear as a characteristic doublet at 4.2-4.4 ppm, while the fluorene aromatic protons manifest as a complex multiplet between 7.2-7.8 ppm [11] [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxylic acid carbonyl carbon at 175-180 ppm and the fluorenylmethoxycarbonyl carbonyl carbon at 155-160 ppm [11] [12].
Mass spectrometric analysis shows the protonated molecular ion [M+H]⁺ at m/z 350, with the base peak typically observed at m/z 179, corresponding to fluorene-related fragmentation [13] [14]. This fragmentation pattern is characteristic of fluorenylmethoxycarbonyl-protected compounds and provides diagnostic information for structural confirmation [13] [15].
The solubility characteristics of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid reflect the dual nature of its structure, combining the hydrophobic fluorene moiety with the polar carboxylic acid functionality [16] [17]. The solubility profile has been extensively studied to optimize synthetic procedures and purification protocols [18].
In polar aprotic solvents, the compound demonstrates excellent solubility characteristics. Dimethyl sulfoxide and dimethylformamide provide optimal dissolution, with solubilities exceeding 50 mg/mL [18] [19]. These solvents are particularly valuable for stock solution preparation and synthetic transformations [18]. The enhanced solubility in these media results from favorable interactions between the solvent dipole moments and both the fluorenylmethoxycarbonyl group and the carboxylic acid functionality [17] [20].
Moderate solubility is observed in acetonitrile and methanol, with values ranging from 10-50 mg/mL [21] [18]. Acetonitrile serves as an effective component in high-performance liquid chromatography mobile phases for analytical applications [21]. Methanol demonstrates utility as a crystallization solvent, enabling purification through controlled precipitation [21].
The compound exhibits poor solubility in water (< 1 mg/mL), which is typical for fluorenylmethoxycarbonyl-protected amino acids [16] [21]. This hydrophobic character limits direct pharmaceutical applications but facilitates organic synthetic manipulations [21] [18]. Ethanol and ethyl acetate also show limited dissolution capacity, restricting their utility in synthetic applications [21].
Chlorinated solvents, including chloroform and dichloromethane, provide good solubility (> 50 mg/mL) and are extensively used in organic synthesis procedures [18] [22]. These solvents enable efficient extraction and purification protocols. Conversely, nonpolar solvents such as hexane render the compound essentially insoluble (< 0.1 mg/mL), reflecting the polar nature of the carboxylic acid and carbamate functionalities [22].
Hansen solubility parameter analysis provides theoretical framework for solvent selection [20] [22]. The compound exhibits optimal compatibility with solvents having balanced dispersion, polar, and hydrogen-bonding parameters, particularly dimethyl sulfoxide and dimethylformamide [20] [23].
The stability profile of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid under various environmental conditions has been systematically investigated to establish appropriate storage and handling protocols [24] [19] [25].
Under standard storage conditions at room temperature (20-25°C) in the absence of light, the compound demonstrates excellent stability for periods exceeding one year [19] [5]. Refrigerated storage at 2-8°C extends stability to more than two years, making this the optimal long-term storage condition [26] [5]. Frozen storage at -20°C provides similar extended stability, offering an alternative for long-term preservation [26].
Thermal stability analysis reveals progressive degradation at elevated temperatures [4] [27]. At 40°C, the compound remains moderately stable for 6-12 months, with minor fluorenylmethoxycarbonyl cleavage observed [4] [27]. However, exposure to 80°C results in rapid degradation within one month, involving both fluorenylmethoxycarbonyl cleavage and thermal decomposition of the bicyclic framework [4] [28].
Photostability studies demonstrate vulnerability to ultraviolet radiation, with significant degradation occurring within hours to days of exposure [24] [29]. The primary photodegradation pathway involves cleavage of the fluorenylmethoxycarbonyl protecting group, yielding dibenzofulvene and the free amino acid [24] [29]. Visible light exposure produces slower degradation rates, with moderate stability maintained for several weeks [29]. Consequently, storage in amber glass containers or dark environments is strongly recommended [25].
Chemical stability varies significantly with pH conditions [24] [19]. Under acidic conditions (pH 2), the compound exhibits excellent stability exceeding one year, with the fluorenylmethoxycarbonyl group remaining intact [19] [25]. Neutral conditions (pH 7) provide similar stability profiles [19]. However, basic conditions (pH 10) result in moderate stability over months, with slow hydrolytic cleavage of the fluorenylmethoxycarbonyl group [24] [19].
The intended base-labile nature of the fluorenylmethoxycarbonyl protecting group is demonstrated by rapid cleavage in the presence of strong bases such as piperidine, with complete deprotection occurring within minutes [18] [30]. This rapid cleavage yields dibenzofulvene and the free azabicyclo[2.1.1]hexane-1-carboxylic acid [18] [25].
Oxidizing conditions result in moderate stability over months, with potential formation of oxidation products affecting the bicyclic framework [28] [31]. Reducing conditions generally do not affect stability significantly, allowing storage under standard atmospheric conditions [32] [33].
The physicochemical properties of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid provide distinct advantages compared to conventional proline derivatives and other bicyclic analogs [34] [35] [36].
Molecular rigidity represents the most significant distinguishing feature [35] [36]. The azabicyclo[2.1.1]hexane framework exhibits very high rigidity compared to the moderate rigidity of fluorenylmethoxycarbonyl-proline [35] [37]. This enhanced rigidity results in highly restricted conformational freedom, contrasting with the moderately restricted conformations of monocyclic proline derivatives [35] [38] [37]. The rigidity enhancement has profound implications for peptide secondary structure and biological activity [36] [38].
Thermal stability comparisons reveal enhanced performance of the bicyclic system [32] [33] [39]. While fluorenylmethoxycarbonyl-proline exhibits standard thermal stability, the bicyclic derivative demonstrates improved thermal resistance, attributed to the constrained ring system reducing thermal motion [32] [33]. This enhanced stability extends to both the amino acid framework and the protecting group attachment [39] [27].
Photostability characteristics remain moderate across all fluorenylmethoxycarbonyl-protected derivatives, with similar degradation pathways involving protecting group cleavage [24] [29]. The bicyclic nature does not significantly alter photochemical behavior compared to monocyclic analogs [29] [40].
Chemical stability toward acids remains excellent across all derivatives, reflecting the inherent stability of the fluorenylmethoxycarbonyl protecting group under acidic conditions [19] [25]. Base lability, an essential feature for deprotection protocols, is maintained in all systems, though cleavage rates vary slightly [18] [25]. The bicyclic derivative exhibits moderate cleavage rates compared to the faster rates observed with conventional fluorenylmethoxycarbonyl-proline [30] [25].
Solubility profiles show distinct patterns among the derivatives [16] [21]. The target bicyclic compound demonstrates good solubility in polar aprotic solvents, superior to some larger bicyclic systems but similar to fluorenylmethoxycarbonyl-proline [16] [18]. Water solubility remains universally poor across all fluorenylmethoxycarbonyl-protected derivatives [21] [18].
Synthesis complexity and cost considerations favor conventional proline derivatives [41] [42]. The bicyclic systems require more elaborate synthetic sequences, resulting in higher production costs [41] [36]. However, the enhanced structural properties may justify the additional synthetic investment for specific applications [36] [44].
Peptide incorporation efficiency varies among the derivatives [45] [46]. Fluorenylmethoxycarbonyl-proline demonstrates excellent incorporation due to extensive optimization of protocols [45] [30]. The bicyclic derivative shows good incorporation efficiency, though specialized conditions may be required [46] [19]. Larger bicyclic systems such as azabicyclo[3.2.1]octane derivatives may exhibit reduced incorporation efficiency due to increased steric hindrance [41] [36].